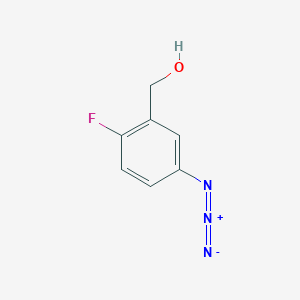![molecular formula C20H11N3O3S2 B2848798 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477552-96-8](/img/no-structure.png)
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d]thiazol-2-yl is a common moiety in medicinal chemistry, known for its diverse biological activities . Chromene-3-carboxamide is a derivative of chromene, a chemical compound with a benzopyran backbone, which is also found in various bioactive compounds .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions, where the two components (in this case, the benzo[d]thiazol-2-yl and chromene-3-carboxamide moieties) are joined together . The exact method would depend on the specific substituents present on these moieties.Molecular Structure Analysis
The molecular structure of such a compound would likely be analyzed using techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of such a compound would depend on its exact structure, particularly the presence and position of any functional groups. Benzo[d]thiazol-2-yl moieties can participate in various reactions, including nucleophilic substitutions and electrophilic additions .Mecanismo De Acción
Target of Action
The primary targets of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of various eicosanoids, including prostaglandins and thromboxanes, which play a role in inflammation, pain, and other physiological responses . By inhibiting the COX enzymes, the compound reduces the production of these eicosanoids, thereby potentially reducing inflammation and pain .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the production of eicosanoids, which can lead to a decrease in inflammation and pain . The compound has also been shown to inhibit albumin denaturation, suggesting potential anti-inflammatory activity .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 2-aminothiazole with 2-bromo-4-(benzo[d]thiazol-2-yl)thiazole, followed by the reaction of the resulting intermediate with 4-oxo-4H-chromene-3-carboxylic acid chloride to form the final product.", "Starting Materials": [ "2-aminothiazole", "2-bromo-4-(benzo[d]thiazol-2-yl)thiazole", "4-oxo-4H-chromene-3-carboxylic acid chloride" ], "Reaction": [ "Step 1: Condensation of 2-aminothiazole with 2-bromo-4-(benzo[d]thiazol-2-yl)thiazole in the presence of a base such as potassium carbonate or sodium hydride to form the intermediate N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)thiazol-2-amine.", "Step 2: Reaction of the intermediate with 4-oxo-4H-chromene-3-carboxylic acid chloride in the presence of a base such as triethylamine or pyridine to form the final product N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |
Número CAS |
477552-96-8 |
Fórmula molecular |
C20H11N3O3S2 |
Peso molecular |
405.45 |
Nombre IUPAC |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C20H11N3O3S2/c24-17-11-5-1-3-7-15(11)26-9-12(17)18(25)23-20-22-14(10-27-20)19-21-13-6-2-4-8-16(13)28-19/h1-10H,(H,22,23,25) |
Clave InChI |
YAZZNHIIUYWCJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2848715.png)

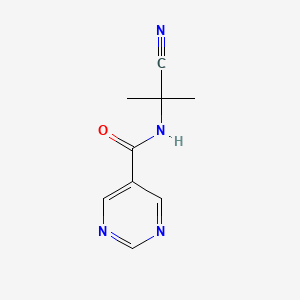
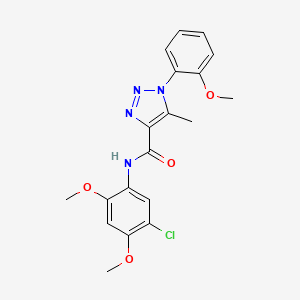
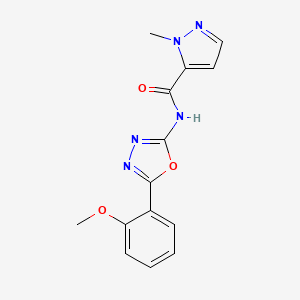
![2-(4-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2848724.png)
![1-(2-Chlorophenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2848725.png)
![Tert-butyl 3-{[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2848726.png)
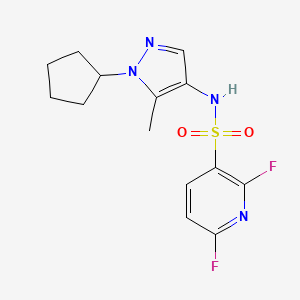

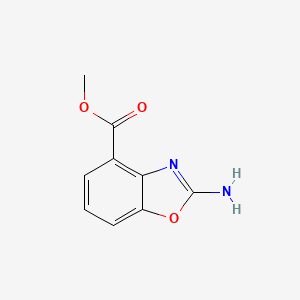
![N1-allyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2848733.png)
![N-benzyl-2-(3-(2-(4-methoxyphenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2848734.png)
